Ethyl thieno[2,3-b]pyridin-6-ylcarbamate
Description
Properties
CAS No. |
89423-60-9 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl N-thieno[2,3-b]pyridin-6-ylcarbamate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)12-8-4-3-7-5-6-15-9(7)11-8/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
FWUKBQDEWUVWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C=C1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation of thiophene or pyridine derivatives. A common approach involves reacting 3-oxo-3-(thiophen-2-yl)propionitrile with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide). This yields ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as an intermediate.
Reaction Conditions :
Step 2: Carbamoylation with Ethyl Chloroformate
The intermediate amine is treated with ethyl chloroformate to introduce the carbamate group. This step is conducted in anhydrous DMF or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) to scavenge HCl.
Reaction Conditions :
- Molar Ratio : 1:1.2 (amine to ethyl chloroformate)
- Temperature : 0–5°C (to minimize side reactions)
- Yield : 70–85%
Example :
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate + Ethyl chloroformate → Ethyl thieno[2,3-b]pyridin-6-ylcarbamate
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of the thieno[2,3-b]pyridine core, reducing reaction times from hours to minutes. This method is ideal for thermally sensitive intermediates.
Procedure :
- Reactants : 2-Halobenzonitriles and methyl thioglycolate.
- Conditions :
Advantages :
Functional Group Interconversion
Amination-Carbamoylation Sequence
Starting from 6-bromothieno[2,3-b]pyridine , a palladium-catalyzed amination introduces the amine group, followed by carbamoylation.
Key Steps :
- Buchwald-Hartwig Amination :
- Carbamoylation : As described in Section 1.
Example :
6-Bromothieno[2,3-b]pyridine → 6-Aminothieno[2,3-b]pyridine → this compound
Alternative Routes from Patent Literature
One-Pot Synthesis
A patent (WO2014199195A1) describes a one-pot method using 3,4,5-trimethoxyphenylacetonitrile and ethyl 2-cyanoacetate under acidic conditions.
Reaction Conditions :
Advantages :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 70–85% | 6–8 hours | High purity; well-established | Multi-step; requires purification |
| Microwave-Assisted | 58–96% | 10–20 minutes | Rapid; energy-efficient | Specialized equipment required |
| Functional Interconversion | 65–80% | 4–6 hours | Flexible for derivatives | Palladium catalysts increase cost |
| One-Pot Synthesis | 71% | 3–5 hours | Simplified workflow; scalable | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[2,3-b]pyridin-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carbamates, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl thieno[2,3-b]pyridin-6-ylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl thieno[2,3-b]pyridin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Pim-1 kinase, which plays a role in cell proliferation and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between ethyl thieno[2,3-b]pyridin-6-ylcarbamate and related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Thieno[2,3-b]pyridine | Ethyl carbamate at 6-position | Carbamate, thiophene, pyridine |
| Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate | Thieno[2,3-b]pyridine | 2-Carboxylate, 3-amino, 6-(4-methylphenyl) | Ester, amino, aryl |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine-thieno hybrid | Thioether, thietan-3-yloxy, acetate | Thioether, ester |
| 4-Dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes | Thieno[2,3-d]pyrimidine | Chloro, dialkylamino, methylthio | Aldehyde, pyrimidine |
| 3-Amino-5-ethoxycarbonyl-4-aryl-thieno[2,3-b]pyridines | Thieno[2,3-b]pyridine | Ethoxycarbonyl, 3-amino, 4-aryl | Ester, amino, aryl |
Physicochemical and Pharmacokinetic Properties
- Solubility: The ethyl carbamate group in the target compound improves aqueous solubility compared to unsubstituted thienopyridines, similar to ester/carbonate analogs (e.g., compounds in ) .
- LogP: Ethyl carbamate derivatives exhibit moderate lipophilicity (XLogP3 ~4.7 for analogs in ), whereas thioether-containing compounds () may have higher LogP due to nonpolar sulfur atoms .
- Hydrogen Bonding: Amino-substituted analogs (e.g., 3-amino-thienopyridines) show higher hydrogen-bond donor/acceptor counts (e.g., 1 donor, 5 acceptors in ), enhancing target binding .
Q & A
Basic Question: What are the standard synthetic routes for Ethyl thieno[2,3-b]pyridin-6-ylcarbamate, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with thiophene derivatives. For example, hydrazine hydrate reacts with ethoxycarbonyl-substituted intermediates under reflux in ethanol to form thieno[2,3-b]pyridine cores . Key intermediates like ethyl 3-amino-6-aryl-thieno[2,3-b]pyridine-2-carboxylates are characterized using:
- IR spectroscopy to confirm carbamate C=O stretches (~1660 cm⁻¹) and NH₂/NH groups .
- ¹H/¹³C NMR to resolve substituent effects (e.g., aryl protons at δ 7.2–8.1 ppm; methyl groups at δ 2.3–2.6 ppm) .
- Elemental analysis to validate purity (C, H, N, S within ±0.4% of theoretical values) .
Advanced Question: How do reaction conditions influence byproduct formation during cyclocondensation, and how can these be mitigated?
Methodological Answer:
Heating ethoxycarbonyl precursors with hydrazine hydrate in ethanol may yield mixtures of hydrazides (e.g., compound 4 ) and cyclized products (e.g., compound 3 ) due to competing nucleophilic attack pathways . To minimize byproducts:
- Temperature control : Lower temperatures (50–60°C) favor cyclization over hydrazide formation.
- Reagent stoichiometry : Excess hydrazine (1.5–2 eq.) drives the reaction toward the desired product .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol resolves mixtures .
Basic Question: What spectroscopic and analytical techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 396.0825 for C₁₈H₁₄F₃N₃O₂S) .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton connectivity, resolving overlapping signals in crowded aromatic regions .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for ethyl 2-amino-6-benzyl-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .
Advanced Question: How can substituent effects on bioactivity be systematically evaluated in thieno[2,3-b]pyridine derivatives?
Methodological Answer:
- Library design : Introduce substituents (e.g., electron-withdrawing -CF₃, electron-donating -OCH₃) at positions 4 and 6 to probe steric/electronic effects .
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli (e.g., MIC = 8–32 µg/mL for 4-chlorophenyl derivatives) .
- QSAR modeling : Correlate substituent parameters (Hammett σ, π) with bioactivity to identify pharmacophores .
Basic Question: What are common challenges in interpreting spectral data for thieno[2,3-b]pyridine derivatives, and how are they addressed?
Methodological Answer:
- Overlapping NMR signals : Use deuterated DMSO-d₆ to enhance resolution of NH/NH₂ protons. Decoupling experiments or 2D NMR (HSQC) differentiate aromatic protons .
- Ambiguous IR assignments : Compare experimental spectra with computed (DFT) vibrational modes for carbamate and cyano groups .
- Mass fragmentation patterns : Employ tandem MS/MS to distinguish isobaric ions (e.g., loss of -COOEt vs. -CN groups) .
Advanced Question: How can computational methods guide the optimization of this compound synthesis?
Methodological Answer:
- Reaction mechanism modeling : DFT calculations (e.g., B3LYP/6-31G*) identify transition states and rate-limiting steps in cyclocondensation .
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields (e.g., ethanol vs. DMF) .
- Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity of derivatives to target enzymes (e.g., DHFR for antimicrobial activity) .
Basic Question: What protocols are recommended for evaluating the antimicrobial activity of thieno[2,3-b]pyridine derivatives?
Methodological Answer:
- Agar dilution method : Prepare compound dilutions in Mueller-Hinton agar, inoculate with bacterial strains, and incubate at 37°C for 18–24 hrs .
- Zone of inhibition : Measure inhibition diameters (≥15 mm indicates potency) against Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) pathogens .
- Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin) to assess relative efficacy .
Advanced Question: How can contradictory bioactivity data between in vitro and in silico studies be resolved?
Methodological Answer:
- Validate assay conditions : Ensure compound solubility (use DMSO ≤1% v/v) and stability (HPLC monitoring over 24 hrs) .
- Re-evaluate docking parameters : Adjust protonation states (e.g., carbamate NH vs. deprotonated forms) and refine binding pocket flexibility .
- Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to address false negatives from resistance mechanisms .
Table 1: Key Spectral Data for this compound Derivatives
| Derivative Substituents | IR C=O (cm⁻¹) | ¹H NMR (δ, ppm) | MS [M+H]⁺ |
|---|---|---|---|
| 4-(4-Bromophenyl) | 1660 | 7.45 (d, J=8 Hz, ArH) | 396.08 |
| 6-Methyl | 1665 | 2.34 (s, CH₃) | 264.35 |
| 3-CF₃ | 1662 | 4.30 (q, J=7 Hz, OCH₂) | 331.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
